1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL
Description
1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL is a cyclopentanol derivative featuring an aminomethyl-thiophene substituent. Its molecular structure combines a hydroxylated cyclopentane ring with an amino group and a thiophene moiety, which are critical for its physicochemical and biological properties. The thiophene group may enhance π-π stacking interactions in drug design, while the amino and hydroxyl groups contribute to solubility and reactivity .
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
1-[amino(thiophen-3-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H15NOS/c11-9(8-3-6-13-7-8)10(12)4-1-2-5-10/h3,6-7,9,12H,1-2,4-5,11H2 |
InChI Key |
GYKXZQIWKRFNSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(C2=CSC=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions
1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amino group can produce primary amines .
Scientific Research Applications
1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-[Amino(thiophen-3-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL with structurally related cyclopentanol derivatives:
*Inferred based on structural composition.
Key Research Findings
(a) Amino Group Positioning and Reactivity
- 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (): The amino group on a butyl side chain enhances solubility in polar solvents, making it suitable for aqueous-phase reactions in agrochemical synthesis. Its molecular weight (157.25 g/mol) and compact structure favor membrane permeability in drug candidates .
(b) Thiophene vs. Chlorophenyl Substituents
- Ugi-Azide Product (9o) (): The thiophene group facilitates π-π interactions in tetrazole-based drug candidates, as seen in its use as a reaction intermediate .
- 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol (): The chlorophenyl group introduces lipophilicity, which could prolong metabolic half-life but may also increase toxicity risks .
Biological Activity
1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopentanol moiety with an amino group and a thiophene ring, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Where represent the specific number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
The biological activity of 1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects. For instance:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of farnesyltransferase, an enzyme implicated in cancer cell proliferation .
- Receptor Modulation : It may interact with receptors involved in inflammatory responses and cancer progression .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to 1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL against a range of microbial strains. The minimal inhibitory concentration (MIC) values indicate significant antimicrobial activity:
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| 1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL | Staphylococcus aureus | 16 |
| 1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL | Escherichia coli | 32 |
| 1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL | Candida albicans | 8 |
These results suggest that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of the compound has also been investigated through cytotoxicity assays against various cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 36.52 | |
| MCF-7 (breast cancer) | 43.27 | |
| Doxorubicin (control) | 2.85 |
The IC50 values indicate that while the compound shows promising cytotoxicity against cancer cells, it is less potent than established chemotherapeutics like doxorubicin.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical and preclinical settings:
- Antimalarial Activity : A series of related compounds have demonstrated significant antimalarial properties through similar mechanisms targeting farnesyltransferase .
- Inflammatory Conditions : Research indicates that compounds with structural similarities can effectively modulate inflammatory pathways, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
